The Strategic Intermediate: A Technical Guide to 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
The Strategic Intermediate: A Technical Guide to 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
An In-depth Exploration of a Key Building Block for Modern Drug Discovery
Introduction: The Privileged Scaffold and the Rise of a Key Intermediate
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that consistently appear in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a cornerstone in the development of therapeutics for a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4] Its value lies in its rigid structure, which provides a well-defined three-dimensional arrangement for interacting with biological targets, and its synthetic tractability, allowing for diverse functionalization.
Within this important class of molecules, 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine (CAS 57892-76-9) has emerged as a particularly strategic intermediate for the synthesis of next-generation therapeutics. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the final compound, influencing factors such as metabolic stability, membrane permeability, and binding affinity to target proteins. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing a wide variety of substituents, enabling the exploration of extensive chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine, detailing its synthesis, physicochemical properties, and its pivotal role as a building block in the creation of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 57892-76-9 | [5] |
| Molecular Formula | C₈H₆ClFN₂ | [2][6] |
| Molecular Weight | 184.60 g/mol | [6] |
| Appearance | Predicted: Solid | [7] |
| Melting Point | 84-85 °C (for the non-fluorinated analog) | [8] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | |
| Predicted XlogP | 2.3 | [6] |
Note: Experimental data for the 8-fluoro derivative is limited. The melting point provided is for the non-fluorinated analog, 2-(chloromethyl)imidazo[1,2-a]pyridine.[8]
Synthesis and Mechanism
The synthesis of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is typically achieved through a well-established cyclocondensation reaction. The key starting materials are 2-amino-3-fluoropyridine and 1,3-dichloroacetone.[9][10]
Synthetic Protocol: A Step-by-Step Guide
The following protocol is a representative procedure based on the general synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines.[9][10]
Materials:
-
2-Amino-3-fluoropyridine
-
1,3-Dichloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-fluoropyridine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a nucleophilic attack of the exocyclic amino group of 2-amino-3-fluoropyridine on one of the carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration.
Caption: General reaction mechanism for the synthesis of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine.
Applications in Drug Discovery: A Versatile Building Block
The strategic placement of the reactive chloromethyl group makes 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine a highly valuable intermediate for the synthesis of a diverse range of pharmacologically active molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the modulation of biological activity.
Nucleophilic Substitution Reactions
The primary utility of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine lies in its susceptibility to nucleophilic substitution reactions. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Caption: A generalized workflow for the synthesis and screening of a kinase inhibitor using the title compound.
Safety and Handling
As with all chlorinated organic compounds, 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine should be handled with appropriate safety precautions. The non-fluorinated analog is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [5]It is therefore recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion: A Key Player in Modern Medicinal Chemistry
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its strategic combination of a privileged heterocyclic core, a bioisosteric fluorine atom, and a reactive chloromethyl handle makes it an ideal starting point for the development of compounds with a wide range of biological activities. As the demand for new and more effective drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, solidifying the role of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine as a key player in the future of medicinal chemistry.
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
-
2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]
-
Wang, T., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1276-1281. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
-
Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. (n.d.). Thieme Chemistry. Retrieved February 24, 2024, from [Link]
-
2-Chloromethyl-imidazo(1,2-A)pyridine. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]
-
2-(Chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved February 24, 2024, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine. (n.d.). PubChemLite. Retrieved February 24, 2024, from [Link]
-
8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 24, 2024, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
- Preparation method of 2-amino-3-fluoropyridine. (2016).
-
Preparation method of 2-amino-4-fluoropyridine. (2018). Patsnap. [Link]
-
Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025). ResearchGate. [Link]
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). Journal of Medicinal and Chemical Sciences. [Link]
-
1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (2021). ACS Omega. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (n.d.). RSC Publishing. Retrieved February 24, 2024, from [Link]
-
1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (2021). ACS Omega. [Link]
-
Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine (C8H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 5. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-(Chloromethyl)imidazo[1,2-a]pyridine | 57892-76-9 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
